molecular formula C44H34N8 B13709831 Tetra(4-aminophenyl)porphyrin, TPAPP

Tetra(4-aminophenyl)porphyrin, TPAPP

Katalognummer: B13709831
Molekulargewicht: 674.8 g/mol
InChI-Schlüssel: WLCKPHYUFDYULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra(4-aminophenyl)porphyrin is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system, which play a crucial role in various biological processes, such as oxygen transport and photosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetra(4-aminophenyl)porphyrin typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can be further purified through recrystallization or chromatography. The reaction conditions often include the use of solvents like propionic acid or acetic acid, and the process may be catalyzed by acids such as trifluoroacetic acid.

Industrial Production Methods

While specific industrial production methods for tetra(4-aminophenyl)porphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Tetra(4-aminophenyl)porphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a wide range of functionalized porphyrins with different properties.

Wissenschaftliche Forschungsanwendungen

Tetra(4-aminophenyl)porphyrin has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which tetra(4-aminophenyl)porphyrin exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells.

Vergleich Mit ähnlichen Verbindungen

Tetra(4-aminophenyl)porphyrin can be compared to other porphyrin derivatives, such as:

Tetra(4-aminophenyl)porphyrin is unique due to its amino groups, which provide sites for further functionalization and enable a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C44H34N8

Molekulargewicht

674.8 g/mol

IUPAC-Name

4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2

InChI-Schlüssel

WLCKPHYUFDYULK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.